

Improving the therapeutic window of JHU-083 in preclinical studies

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Compound of Interest

Compound Name: JHU-083

Cat. No.: B10818697

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Technical Support Center: JHU-083 Preclinical Studies

Welcome to the technical support center for **JHU-083**, a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the use of **JHU-083** in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data from key preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is **JHU-083** and what is its primary mechanism of action?

A1: **JHU-083** is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It is designed for improved oral bioavailability and selective activation within the tumor microenvironment to minimize systemic toxicity.[1][2] Its primary mechanism of action is the broad inhibition of glutamine-utilizing enzymes, which disrupts cancer cell metabolism and modulates the tumor immune microenvironment.[3][4][5] This dual action leads to direct tumor growth inhibition and enhanced anti-tumor immunity.[6][7][8]

Q2: In which preclinical cancer models has **JHU-083** shown efficacy?

A2: **JHU-083** has demonstrated significant anti-tumor effects in a variety of preclinical models, including:

- Glioma: Slows malignant glioma growth and extends survival.[3][9][10]
- Prostate and Bladder Cancer: Inhibits tumor growth by reprogramming tumor-associated macrophages (TAMs).[4][8][11]
- Melanoma, Colon Cancer, and Lymphoma: Significantly reduces tumor growth and improves survival.[6]
- Medulloblastoma: Suppresses the growth of MYC-driven medulloblastoma.[2][12]

Q3: What is the rationale for combining **JHU-083** with other therapies, such as checkpoint inhibitors?

A3: **JHU-083**'s ability to modulate the tumor microenvironment makes it a promising candidate for combination therapies. By reprogramming immunosuppressive cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) to a pro-inflammatory state, **JHU-083** can enhance the efficacy of immunotherapies like anti-PD-1 checkpoint inhibitors.[5][6] This combination can lead to improved anti-tumor effects compared to either therapy alone.[6]

Q4: What are the known effects of **JHU-083** on the mTOR signaling pathway?

A4: **JHU-083** has been shown to disrupt mTOR signaling in cancer cells.[3][10] This is a key pathway that regulates cell growth, proliferation, and survival. The inhibition of glutamine metabolism by **JHU-083** leads to the downregulation of mTOR signaling, contributing to its anti-proliferative effects.[3][10]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
High toxicity or significant weight loss in animal models.	Dosing regimen may be too high or too frequent.	Reduce the dose or the frequency of administration. For example, in a glioma model, daily low doses of JHU-083 led to weight loss, which was mitigated by switching to a twice-weekly schedule.[9]
Limited or no tumor growth inhibition observed.	1. Suboptimal dosing. 2. Tumor model may be less dependent on glutamine metabolism. 3. Issues with drug formulation or administration.	1. Perform a dose-response study to determine the optimal dose for your specific model. 2. Characterize the metabolic profile of your tumor model to confirm glutamine dependency. 3. Ensure proper preparation and administration of JHU-083 as per established protocols.
Variability in anti-tumor response between animals.	1. Inconsistent tumor implantation. 2. Differences in individual animal metabolism or immune response.	1. Standardize tumor cell implantation techniques to ensure uniform tumor size at the start of treatment. 2. Increase the number of animals per group to improve statistical power and account for biological variability.
Difficulty in observing changes in the tumor immune microenvironment.	1. Timing of analysis may not be optimal. 2. Insufficient sensitivity of the assay.	1. Perform time-course experiments to identify the peak of immune cell infiltration and reprogramming. 2. Optimize flow cytometry panels and gating strategies for clear identification of immune cell subsets. Consider using more sensitive techniques like single-cell RNA sequencing.

Quantitative Data from Preclinical Studies

In Vivo Efficacy of JHU-083 in Different Tumor Models

Tumor Model	Dosing Regimen	Key Findings	Reference
IDH mutant Glioma	25 mg/kg, intraperitoneally, 2 days/week	Extended survival (p=0.027 vs. control)	[9]
IDH mutant Glioma	1.9 mg/kg, intraperitoneally, 5 days/week for 3 weeks, then 2 days/week	No significant survival benefit (p=0.053 vs. control), associated with weight loss	[9]
Prostate and Bladder Cancer	1 mg/kg DON molar equivalent, orally, daily for 5-9 days, then 0.3 mg/kg daily	Significant tumor growth inhibition	[3]
Soft Tissue Sarcoma (in combination with anti-PD-1)	1 mg/kg on days 7-11, then 0.3 mg/kg daily	Significantly less tumor burden at day 20 compared to control	[7]

Impact of JHU-083 on the Tumor Microenvironment

Cell Type	Change Observed	Model	Reference
Tumor-Associated Macrophages (TAMs)	Reprogrammed from an immunosuppressive to a pro-inflammatory state	Urologic Cancers	[7]
Myeloid-Derived Suppressor Cells (MDSCs)	Decreased infiltration into the tumor	Soft Tissue Sarcoma	[7]
CD8+ T cells	Promoted a stem cell-like phenotype	Urologic Cancers	[3]
Regulatory T cells (Tregs)	Decreased abundance	Urologic Cancers	[3]

Experimental Protocols

Orthotopic Glioma Model in Mice

Objective: To evaluate the in vivo efficacy of **JHU-083** in an orthotopic glioma model.

Materials:

- BT142 glioma cells
- Nude mice (athymic)
- Stereotaxic frame
- **JHU-083**
- Phosphate-buffered saline (PBS)

Procedure:

- Culture BT142 glioma cells under standard conditions.

- Harvest and resuspend cells to a concentration of 3×10^5 cells per injection volume.
- Anesthetize nude mice and secure them in a stereotaxic frame.
- Orthotopically implant 3×10^5 BT142 cells into the brain of each mouse.
- Allow tumors to establish for 5 days post-implantation.
- Randomize mice into treatment and control groups.
- Prepare **JHU-083** solution by diluting in PBS immediately before use.
- Administer **JHU-083** via intraperitoneal injection according to the desired dosing regimen (e.g., 25 mg/kg, 2 days/week).
- Administer an equivalent volume of PBS to the control group.
- Monitor animal health and body weight daily.
- Euthanize animals when they show signs of neurological impairment or significant weight loss, and record the date for survival analysis.[\[9\]](#)

Western Blot for mTOR Signaling Pathway

Objective: To assess the effect of **JHU-083** on the mTOR signaling pathway in cancer cells.

Materials:

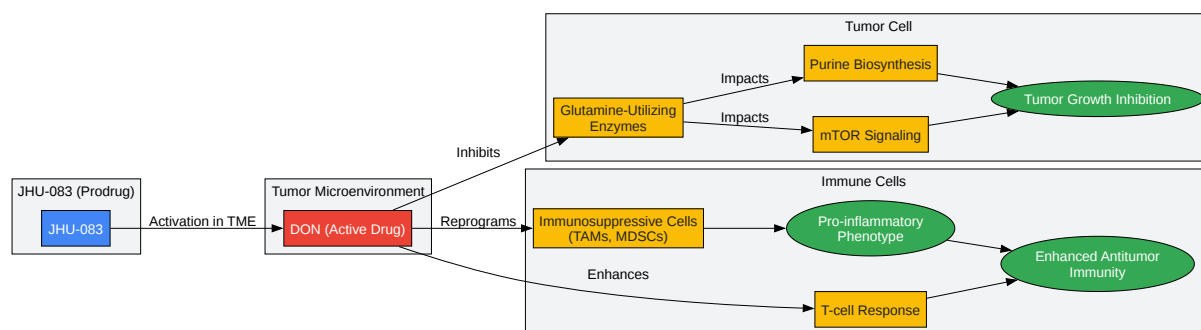
- Cancer cell lines (e.g., glioma cells)
- **JHU-083**
- Cell lysis buffer
- Protein assay kit
- SDS-PAGE gels
- PVDF membranes

- Primary antibodies (e.g., anti-p-mTOR, anti-p-S6K, anti-mTOR, anti-S6K, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent

Procedure:

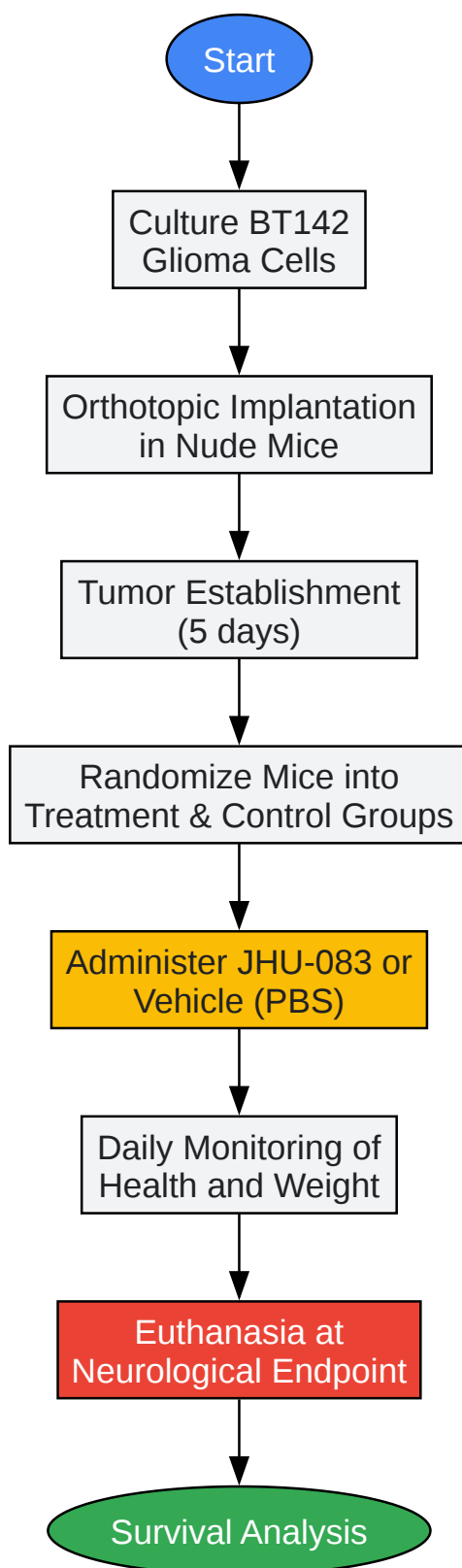
- Culture cancer cells and treat with **JHU-083** at various concentrations for the desired duration.
- Lyse the cells using an appropriate lysis buffer and quantify the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against mTOR pathway proteins overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the protein bands using a chemiluminescence detection system.

Visualizations



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Caption: Mechanism of action of **JHU-083** in the tumor microenvironment.



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